molecular formula C23H20N4O4S B11043812 N'-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

N'-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B11043812
M. Wt: 448.5 g/mol
InChI Key: BPNMFDSBPICFHW-BHGWPJFGSA-N
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Description

N’-[(E)-(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including methoxy, benzodioxole, pyrrole, and thienopyridine moieties. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N’-[(E)-(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:

    Condensation Reactions: The initial step often involves the condensation of 7-methoxy-1,3-benzodioxole with appropriate aldehydes or ketones to form the corresponding methylene derivatives.

    Cyclization Reactions: The methylene derivatives undergo cyclization reactions with thienopyridine and pyrrole derivatives under controlled conditions to form the core structure of the compound.

    Functional Group Modifications:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N’-[(E)-(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or amines are introduced into the molecule.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule and the formation of smaller fragments.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

N’-[(E)-(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology: The compound exhibits various biological activities, such as antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents and the study of biological pathways.

    Medicine: The compound is investigated for its potential use in drug discovery and development. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, and stability. It is also used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-[(E)-(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of specific enzymes involved in cell proliferation, leading to anticancer effects. It may also interact with receptors on the surface of microbial cells, disrupting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

N’-[(E)-(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE can be compared with other similar compounds, such as:

The uniqueness of N’-[(E)-(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE lies in its combination of multiple functional groups and heterocyclic moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H20N4O4S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C23H20N4O4S/c1-13-8-14(2)25-23-18(13)19(27-6-4-5-7-27)21(32-23)22(28)26-24-11-15-9-16(29-3)20-17(10-15)30-12-31-20/h4-11H,12H2,1-3H3,(H,26,28)/b24-11+

InChI Key

BPNMFDSBPICFHW-BHGWPJFGSA-N

Isomeric SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N/N=C/C3=CC4=C(C(=C3)OC)OCO4)N5C=CC=C5)C

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NN=CC3=CC4=C(C(=C3)OC)OCO4)N5C=CC=C5)C

Origin of Product

United States

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